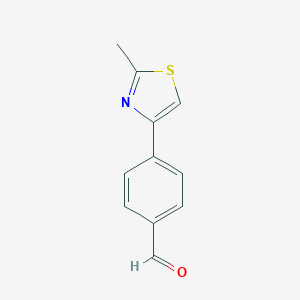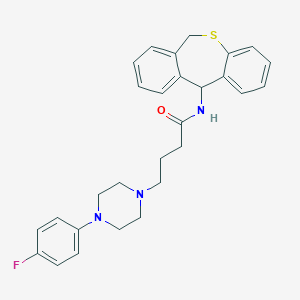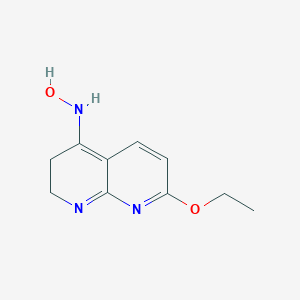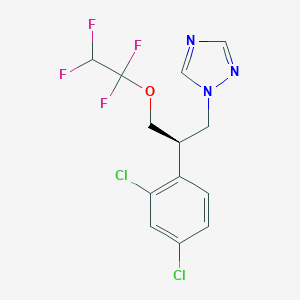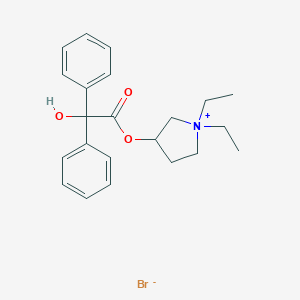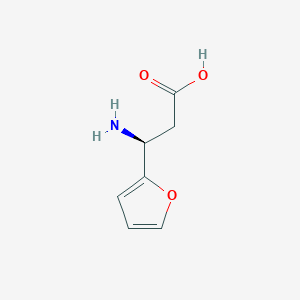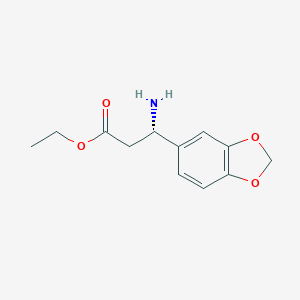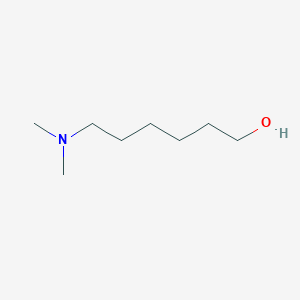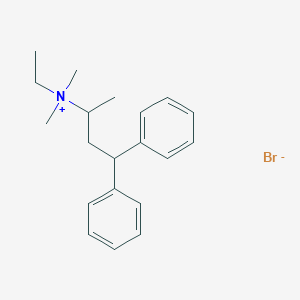
(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene, also known as (R)-FDOC, is an important compound in organic synthesis. It is a versatile starting material for a wide range of organic reactions, and it is a key intermediate in the synthesis of many biologically active compounds. This article will discuss the synthesis of (R)-FDOC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Olefin Metathesis in Organic Synthesis
Olefin metathesis, a reaction involving the exchange of substituents between alkenes, has been a pivotal method in synthesizing complex molecules. This technique has found applications in creating natural products and compounds with known biological activity, including chromenes, through ring-closing metathesis (RCM) and other metathesis reactions. These processes, catalyzed by metal carbene complexes, showcase the potential for constructing (R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene or its derivatives for various scientific purposes (Ivin, 1998).
Copolymerization of Oxiranes
The copolymerization of oxiranes, such as epoxy compounds, with carbon dioxide presents an environmentally friendly approach to synthesizing polycarbonates. This process, facilitated by efficient catalysts, transforms oxiranes and carbon dioxide into valuable polymeric materials. Given the structural relevance, this compound could potentially be involved in similar reactions to produce novel polymers with unique properties (Ang et al., 2015).
Synthetic Protocols for Chromenes
Chromenes, compounds with significant pharmacological importance, are synthesized through various protocols, including Suzuki coupling reactions and lactonization. The synthesis of 6H-benzo[c]chromen-6-ones, which share a structural resemblance to this compound, highlights the potential for synthesizing and manipulating similar compounds for use in medicinal chemistry and material science (Mazimba, 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": ["2,3-epoxypropyl trifluoromethanesulfonate", "4-hydroxycoumarin", "potassium carbonate", "6-fluoro-2-naphthol", "palladium acetate", "triethylamine", "toluene", "methanol", "water"], "Reaction": ["Step 1: Treatment of 4-hydroxycoumarin with 2,3-epoxypropyl trifluoromethanesulfonate and potassium carbonate in toluene at reflux temperature to yield (R)-6-fluoro-4-(2,3-epoxypropoxy)-4H-chromene.", "Step 2: Conversion of (R)-6-fluoro-4-(2,3-epoxypropoxy)-4H-chromene to (R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene using palladium acetate and triethylamine as catalysts in methanol at room temperature.", "Step 3: Isolation of the desired product by filtration and washing with water."]} | |
CAS番号 |
129050-26-6 |
分子式 |
C11H11FO2 |
分子量 |
194.20 g/mol |
IUPAC名 |
(2R)-6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11?/m1/s1 |
InChIキー |
GVZDIJGBXSDSEP-NFJWQWPMSA-N |
異性体SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1C3CO3 |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C3CO3 |
正規SMILES |
C1CC2=C(C=CC(=C2)F)OC1C3CO3 |
その他のCAS番号 |
129050-26-6 197706-50-6 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
同義語 |
2S)-2-((2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)oxirane; (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-Benzopyran; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
